N-[4-chloro-3-[2-[4-(4-methylpiperazin-1-yl)anilino]-5-oxo-7,8-dihydropyrido[4,3-d]pyrimidin-6-yl]phenyl]-3-(trifluoromethyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Aromatic bicyclic compounds are a fascinating class of organic molecules characterized by their unique structure, which consists of two interconnected rings. These compounds exhibit aromaticity, a property that imparts exceptional stability due to the delocalization of π-electrons across the ring system. Aromatic bicyclic compound 2 is a notable member of this class, known for its diverse chemical properties and applications in various fields.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of aromatic bicyclic compound 2 typically involves cyclization reactions that form the two-ring structure. One common method is the Diels-Alder reaction, where a conjugated diene reacts with a dienophile to form the bicyclic system. This reaction is often carried out under thermal conditions or with the aid of a catalyst to enhance the reaction rate and yield.
Industrial Production Methods: In industrial settings, the production of aromatic bicyclic compound 2 may involve large-scale Diels-Alder reactions using specialized reactors. The reaction conditions are optimized to maximize yield and purity, often involving precise temperature control and the use of high-purity reagents. Additionally, photochemical methods can be employed to synthesize specific derivatives of the compound, expanding its utility in various applications .
Chemical Reactions Analysis
Types of Reactions: Aromatic bicyclic compound 2 undergoes a variety of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxygenated derivatives.
Reduction: Reduction reactions can convert the aromatic rings into partially or fully saturated systems.
Substitution: Electrophilic aromatic substitution reactions, such as halogenation, nitration, and sulfonation, are common for modifying the aromatic rings.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Halogenation with chlorine or bromine in the presence of a Lewis acid catalyst (e.g., aluminum chloride).
Major Products: The major products formed from these reactions include halogenated derivatives, nitro compounds, and sulfonic acids, which can be further transformed into various functionalized molecules .
Scientific Research Applications
Aromatic bicyclic compound 2 has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing complex organic molecules and studying reaction mechanisms.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Explored for drug development, particularly in designing molecules that target specific biological pathways.
Industry: Utilized in the production of dyes, polymers, and advanced materials due to its stable aromatic structure
Mechanism of Action
Aromatic bicyclic compound 2 can be compared with other similar compounds, such as naphthalene, anthracene, and phenanthrene. While all these compounds share the characteristic of having multiple aromatic rings, aromatic bicyclic compound 2 is unique in its specific ring structure and substitution pattern, which confer distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications where other aromatic compounds may not be suitable .
Comparison with Similar Compounds
- Naphthalene
- Anthracene
- Phenanthrene
- Azulene
By understanding the unique properties and applications of aromatic bicyclic compound 2, researchers can continue to explore its potential in various scientific and industrial fields.
Properties
Molecular Formula |
C32H29ClF3N7O2 |
---|---|
Molecular Weight |
636.1 g/mol |
IUPAC Name |
N-[4-chloro-3-[2-[4-(4-methylpiperazin-1-yl)anilino]-5-oxo-7,8-dihydropyrido[4,3-d]pyrimidin-6-yl]phenyl]-3-(trifluoromethyl)benzamide |
InChI |
InChI=1S/C32H29ClF3N7O2/c1-41-13-15-42(16-14-41)24-8-5-22(6-9-24)39-31-37-19-25-27(40-31)11-12-43(30(25)45)28-18-23(7-10-26(28)33)38-29(44)20-3-2-4-21(17-20)32(34,35)36/h2-10,17-19H,11-16H2,1H3,(H,38,44)(H,37,39,40) |
InChI Key |
SGLDXZLAQLSXFP-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCN(CC1)C2=CC=C(C=C2)NC3=NC=C4C(=N3)CCN(C4=O)C5=C(C=CC(=C5)NC(=O)C6=CC(=CC=C6)C(F)(F)F)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.